氧化铌镁

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Magnesium niobium oxide is a compound that has been studied for its potential use in various applications . It is prepared by solid-state reactions and has been used to understand the function of transition metal oxides as promoters or catalysts .

Synthesis Analysis

Magnesium niobium oxide compounds were prepared by solid-state reactions . Stoichiometric mixtures of the precursor materials MgO, Nb2O5, and/or metallic Nb were annealed for the syntheses . The effect of temperature on phase formation, reaction kinetics, and heat of reaction was revealed . The formation of Mg4Nb2O9 and Mg3Nb6O11 compounds towards pure phases was rather complicated due to multistep reactions .Molecular Structure Analysis

The products were examined by ex-situ, in-situ X-ray diffraction (XRD), and differential scanning calorimetry (DSC) . Crystallographic parameters of various binary and ternary compounds (Mg/Nb/O) formed in different calcination conditions were extracted by the Rietveld method .Chemical Reactions Analysis

The synthesized Nb oxides were dispersed on magnesium hydride (MgH2), a typical hydrogen storage material, using the ball-milling method . All the synthesized Nb oxides improved the reaction kinetics of the hydrogen desorption/absorption reactions .Physical And Chemical Properties Analysis

Magnesium niobium oxide is insoluble in water . The heat of formation of the solid-state reaction obtained to be minimum (93 kJ/mol) for the MgNb2O6 synthesis . In contrast, the formation of Mg4Nb2O9 and Mg3Nb6O11 compounds towards pure phases was rather complicated due to multistep reactions and corresponding heat of formation were estimated to be 140 and 190 kJ/mol .科学研究应用

储氢:将氧化铌(Nb2O5)添加到镁中,可在低温下催化吸氢,显著降低此过程所需的活化能。这对储氢技术具有重要意义 (Tōru Kimura 等,2013).

生物医学应用:用氧化铌涂层镁合金可提高其生物相容性和耐腐蚀性,使其适用于生物医学应用,例如植入物 (P. Amaravathy 等,2014).

氢解吸/吸附催化:无定形氧化铌催化剂比结晶前体在增强镁的氢解吸/吸附反应中更有效 (Hiroyuki Gi 等,2020).

氢化镁储氢:五氧化二铌在 MgH2/Nb2O5 储氢系统中充当促进剂,有助于以分子氢和水释放氢 (F. Dolci 等,2007).

吸氢路径效应:Nb2O5 形成氧化态较低的氧化铌物种路径,促进氢传输,从而改善镁中的吸氢动力学 (O. Friedrichs 等,2006).

铌脱氧:镁和钙可以有效地将固体铌脱氧至极低的氧含量,这在材料加工中至关重要 (Shengfeng Liu 等,1998).

骨组织工程:当氧化镁纳米颗粒添加到羟基磷灰石-PLLA 纳米复合材料中时,可显著增强成骨细胞粘附和增殖,这有利于骨组织工程应用 (Daniel J. Hickey 等,2015).

作用机制

安全和危害

When handling magnesium niobium oxide, it is advised to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

IUPAC Name |

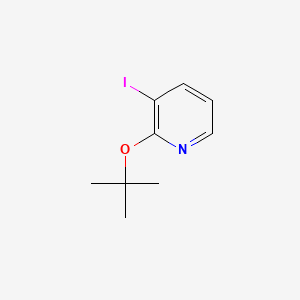

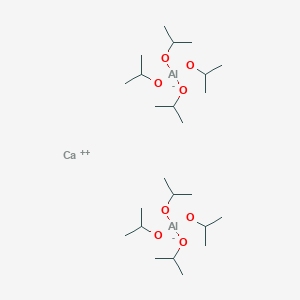

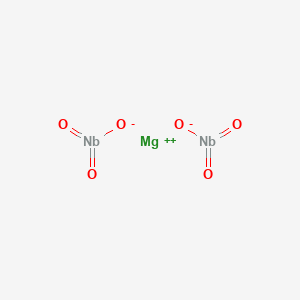

magnesium;oxido(dioxo)niobium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.2Nb.6O/q+2;;;;;;;2*-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGXCEZDMXAOQKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Nb](=O)=O.[O-][Nb](=O)=O.[Mg+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgNb2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium niobium oxide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。